![molecular formula C11H16BrN3O2 B2518941 tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 2158268-53-0](/img/structure/B2518941.png)
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a tert-butyl ester group attached to the carboxylate moiety
準備方法
The synthesis of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole intermediate is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the pyridine ring: The brominated pyrazole is then subjected to cyclization with suitable reagents to form the fused pyrazolopyridine structure.
Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
化学反応の分析
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis:
作用機序
The mechanism of action of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
類似化合物との比較
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Lacks the halogen atom, making it less reactive in certain substitution reactions.
tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: This compound has a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications.
特性
IUPAC Name |
tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCLWPOQBLCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
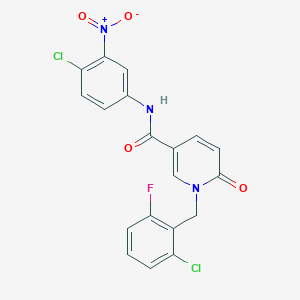
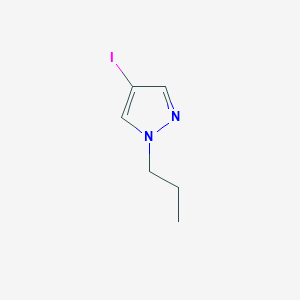
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2518863.png)

![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
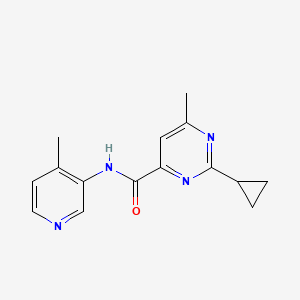
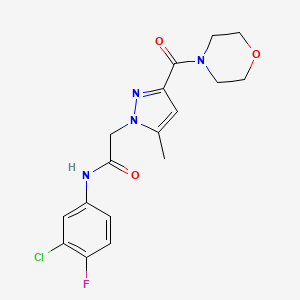
![4-[4-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-6-(4-ethylphenoxy)pyrimidine](/img/structure/B2518874.png)
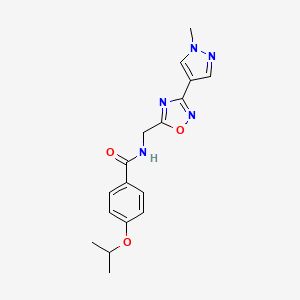
![2-phenoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2518876.png)
![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)
